Ethyl 3-(butylamino)-3-oxopropanoate
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Overview
Description
Ethyl 3-(butylamino)-3-oxopropanoate is an ester compound that features a carbonyl group bonded to an oxygen atom, which is then joined to an alkyl group. Esters like this one are known for their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(butylamino)-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:
Starting Materials: Ethyl acetoacetate and butylamine.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: Ethyl acetoacetate is added dropwise to a solution of butylamine in a suitable solvent, such as ethanol. The mixture is stirred for several hours until the reaction is complete.
Purification: The product is purified by distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for better control of reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(butylamino)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 3-(butylamino)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of perfumes, flavoring agents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(butylamino)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavoring and perfumes.
Uniqueness
Ethyl 3-(butylamino)-3-oxopropanoate is unique due to its specific structure, which combines an ester group with an amino group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
10174-67-1 |
---|---|
Molecular Formula |
C9H17NO3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
ethyl 3-(butylamino)-3-oxopropanoate |
InChI |
InChI=1S/C9H17NO3/c1-3-5-6-10-8(11)7-9(12)13-4-2/h3-7H2,1-2H3,(H,10,11) |
InChI Key |
LZWMXXDLRRJZLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CC(=O)OCC |
Origin of Product |
United States |
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